molecular formula C13H11BClNO3 B15239366 3-(3-Chlorophenylcarbamoyl)phenylboronic acid

3-(3-Chlorophenylcarbamoyl)phenylboronic acid

Cat. No.: B15239366
M. Wt: 275.50 g/mol
InChI Key: HNSIRWOJCADQEJ-UHFFFAOYSA-N
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Description

BORONIC ACID, B-[3-[[(3-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]-: is a boronic acid derivative characterized by the presence of a boron atom bonded to a phenyl group substituted with a 3-chlorophenylamino carbonyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boronic acids typically involves the reaction of an organometallic reagent with a boric ester. For instance, the electrophilic trapping of an organometallic reagent with a boric ester like B(Oi-Pr)3 or B(OMe)3 is a common method . The reaction is usually performed at low temperatures to prevent over-alkylation.

Industrial Production Methods: Industrial production of boronic acids often employs hydroboration, where a B-H bond is added across an alkene or alkyne to form the corresponding alkyl or alkenylborane . This method is favored for its rapid reaction rates and high yields.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of boronic acids involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the design of sensors and drug molecules. In the case of bortezomib, the boronic acid moiety binds to the active site of the proteasome, inhibiting its activity and leading to the accumulation of proteins within the cell, ultimately causing cell death .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 3-Chlorophenylboronic acid
  • Aminophenylboronic acid

Comparison: BORONIC ACID, B-[3-[[(3-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]- is unique due to the presence of the 3-chlorophenylamino carbonyl group, which imparts specific reactivity and binding properties. Compared to phenylboronic acid, it has enhanced binding affinity for certain biomolecules due to the additional functional groups .

This compound’s unique structure and properties make it valuable in various scientific and industrial applications, distinguishing it from other boronic acids.

Properties

Molecular Formula

C13H11BClNO3

Molecular Weight

275.50 g/mol

IUPAC Name

[3-[(3-chlorophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H11BClNO3/c15-11-5-2-6-12(8-11)16-13(17)9-3-1-4-10(7-9)14(18)19/h1-8,18-19H,(H,16,17)

InChI Key

HNSIRWOJCADQEJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)Cl)(O)O

Origin of Product

United States

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